Antiviral agent 38

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Antiviral agent 38 is a compound that has garnered significant attention in the field of medicinal chemistry due to its potent antiviral properties. This compound is part of a broader class of antiviral agents that target various stages of the viral life cycle, thereby inhibiting the replication and spread of viruses. The development of this compound is particularly relevant in the context of emerging viral diseases, where there is a constant need for effective therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antiviral agent 38 typically involves a multi-step process that includes the formation of key intermediates followed by their functionalization. One common synthetic route starts with the preparation of a precursor molecule, which undergoes a series of reactions such as alkylation, acylation, and cyclization to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized to minimize waste and maximize efficiency. Key steps include the purification of intermediates using techniques such as crystallization and chromatography, followed by the final assembly of the compound. Quality control measures are implemented at each stage to ensure the consistency and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

Antiviral agent 38 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions include various derivatives of this compound, which may possess enhanced or modified antiviral properties. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies.

Scientific Research Applications

Antiviral agent 38 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Employed in the study of viral replication and host-virus interactions.

Medicine: Investigated for its potential to treat various viral infections, including those caused by influenza, herpes, and coronaviruses.

Industry: Utilized in the development of antiviral coatings and materials for medical devices and personal protective equipment.

Mechanism of Action

The mechanism of action of Antiviral agent 38 involves the inhibition of viral replication by targeting specific viral enzymes and proteins. The compound binds to the active site of viral polymerases, thereby preventing the synthesis of viral RNA or DNA. Additionally, it may interfere with the assembly and release of viral particles, further reducing the spread of the virus. The molecular targets and pathways involved include viral polymerases, proteases, and host cell receptors.

Comparison with Similar Compounds

Similar Compounds

Acyclovir: A nucleoside analog that selectively inhibits viral DNA polymerase.

Remdesivir: A broad-spectrum antiviral that targets viral RNA polymerase.

Favipiravir: An antiviral agent that inhibits viral RNA-dependent RNA polymerase.

Uniqueness

Antiviral agent 38 is unique in its ability to target multiple stages of the viral life cycle, making it a versatile and potent antiviral agent. Its broad-spectrum activity and relatively low toxicity profile set it apart from other antiviral compounds, making it a promising candidate for further development and clinical use.

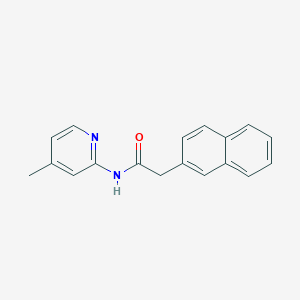

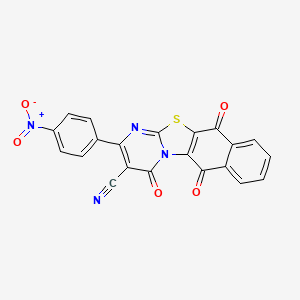

Properties

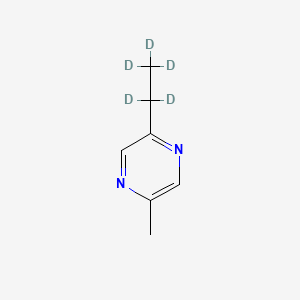

Molecular Formula |

C23H27N3O5 |

|---|---|

Molecular Weight |

425.5 g/mol |

IUPAC Name |

(8R)-8-tert-butyl-13-(3-methoxypropoxy)-4-oxo-7,10,11-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(17),2,5,11,13,15-hexaene-5-carboxylic acid |

InChI |

InChI=1S/C23H27N3O5/c1-23(2,3)19-13-26-21(16-11-17(27)15(22(28)29)12-25(16)19)14-7-5-8-18(20(14)24-26)31-10-6-9-30-4/h5,7-8,11-12,19H,6,9-10,13H2,1-4H3,(H,28,29)/t19-/m0/s1 |

InChI Key |

RAHUCUNWBZUOGQ-IBGZPJMESA-N |

Isomeric SMILES |

CC(C)(C)[C@@H]1CN2C(=C3C=CC=C(C3=N2)OCCCOC)C4=CC(=O)C(=CN14)C(=O)O |

Canonical SMILES |

CC(C)(C)C1CN2C(=C3C=CC=C(C3=N2)OCCCOC)C4=CC(=O)C(=CN14)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

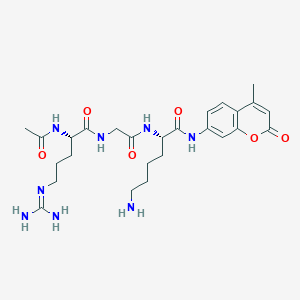

![2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12378410.png)

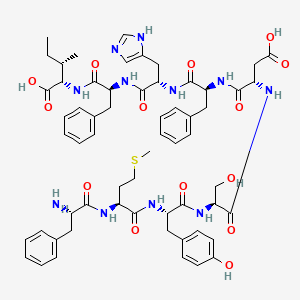

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-oxo-4-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)anilino]butanoate](/img/structure/B12378427.png)

![azane;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate](/img/structure/B12378428.png)

![1-[3-(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)oxyazetidin-1-yl]prop-2-en-1-one](/img/structure/B12378433.png)

![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidene(613C)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12378445.png)

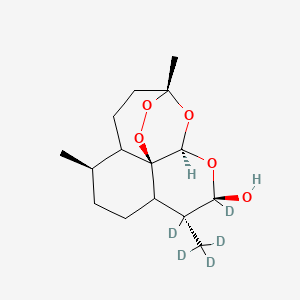

![(1S,3R,8R,9S,11S,12S,14S,15R,16R)-6,6-difluoro-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-9,14-diol](/img/structure/B12378453.png)